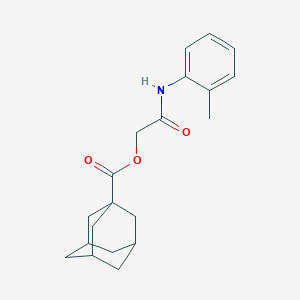![molecular formula C18H13ClN2O6S B305756 Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate](/img/structure/B305756.png)
Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmaceutical drug. This compound is known for its anti-inflammatory, antioxidant, and antibacterial properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. This inhibition leads to a reduction in inflammation and oxidative stress, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Some of these effects include the reduction of inflammation and oxidative stress, the inhibition of cancer cell growth, and the improvement of insulin sensitivity. Additionally, this compound has been shown to have antibacterial properties, making it a potential candidate for the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate in lab experiments is its anti-inflammatory and antioxidant properties. This makes it a useful compound for studying the effects of inflammation and oxidative stress on various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when working with this compound to avoid any potential health hazards.
Orientations Futures
There are several future directions for the study of Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate. One possible direction is the development of new pharmaceutical drugs based on this compound. Another direction is the study of the compound's effects on different diseases and its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-furylmethylene thiosemicarbazide in the presence of acetic anhydride. The resulting compound is then treated with methyl iodide to yield this compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
Methyl 2-chloro-5-({[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate has been extensively studied for its potential use as a pharmaceutical drug. This compound has been shown to have anti-inflammatory, antioxidant, and antibacterial properties, making it a promising candidate for the treatment of various diseases. Some of the diseases that this compound has been studied for include cancer, diabetes, and cardiovascular diseases.
Propriétés
Formule moléculaire |
C18H13ClN2O6S |
|---|---|
Poids moléculaire |
420.8 g/mol |
Nom IUPAC |
methyl 2-chloro-5-[[2-[(5E)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H13ClN2O6S/c1-26-17(24)12-7-10(4-5-13(12)19)20-15(22)9-21-16(23)14(28-18(21)25)8-11-3-2-6-27-11/h2-8H,9H2,1H3,(H,20,22)/b14-8+ |
Clé InChI |
LCEZSYXOUACNCV-RIYZIHGNSA-N |
SMILES isomérique |
COC(=O)C1=C(C=CC(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CO3)/SC2=O)Cl |
SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=O)Cl |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305687.png)
![(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305689.png)



![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305695.png)
![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305696.png)
